![molecular formula C9H8BrN5O4 B455797 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 512810-18-3](/img/structure/B455797.png)
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with a bromo and a nitro group, and it is linked to a furan ring via a hydrazide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general properties of its constituent groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a bromo and a nitro group. Additionally, the compound contains a furan ring, which is a five-membered ring with an oxygen atom, and this ring is linked to the pyrazole ring via a hydrazide group .科学的研究の応用
Synthetic Pathways and Chemical Transformations
Studies on the nitration of pyrazole compounds and related transformations provide insights into the synthesis and chemical behavior of pyrazole derivatives. Barry, Birkett, and Finar (1969) discussed the nitration of 3-methyl-1,5-diphenylpyrazole and related compounds, highlighting the production of various mono- and di-nitro compounds through specific nitration conditions. This foundational work aids in understanding the chemical reactivity of pyrazole rings, potentially relevant to the synthesis of compounds like "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" (Barry, Birkett, & Finar, 1969).
Energetic Materials
Pyrazole derivatives have been explored for their potential in energetic materials. Dalinger et al. (2016) detailed the synthesis of a nitropyrazole bearing both furazan and trinitromethyl moieties, showcasing promising explosive properties. This research underlines the utility of pyrazole frameworks in developing materials with high energy content, which could be extrapolated to the study of "this compound" in similar applications (Dalinger, Suponitsky, Pivkina, & Sheremetev, 2016).
Antibacterial and Antifungal Activities
Research into the antibacterial and antifungal properties of pyrazole derivatives is significant. Pundeer et al. (2013) synthesized bromopyrazole but-3-en-2-ones and pyrazoles, testing their in vitro antibacterial and antifungal activities. Their work indicates the potential of pyrazole derivatives in developing new antimicrobial agents, suggesting a possible avenue for research into the applications of "this compound" in this context (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Crystal Structure Analysis
Studies on the crystal structures of pyrazole derivatives offer valuable insights into their molecular arrangements and potential interactions. For instance, Portilla et al. (2007) described the hydrogen-bonded structures of various methyl pyrazole derivatives, providing a deeper understanding of their molecular geometries. Such structural analyses are crucial for designing compounds with targeted properties, which could extend to "this compound" for specific applications (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
作用機序
Target of Action
Compounds containing pyrazole moieties are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Biochemical Pathways
Compounds containing pyrazole moieties are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .
特性
IUPAC Name |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O4/c10-6-4-14(13-8(6)15(17)18)3-5-1-2-7(19-5)9(16)12-11/h1-2,4H,3,11H2,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUKFRMSCYSMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141395 |
Source


|
| Record name | 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512810-18-3 |
Source


|
| Record name | 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455716.png)
![3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B455719.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455720.png)

![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
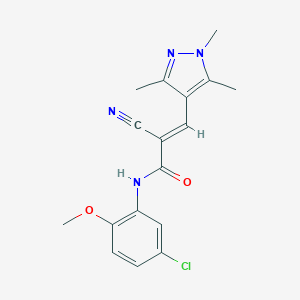
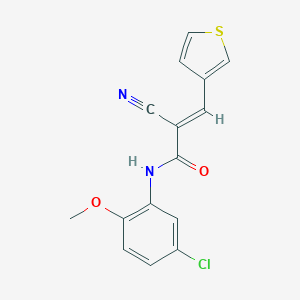
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)
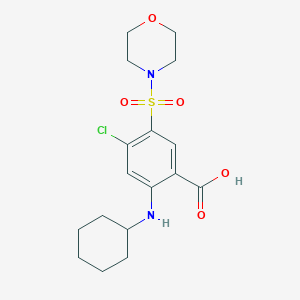
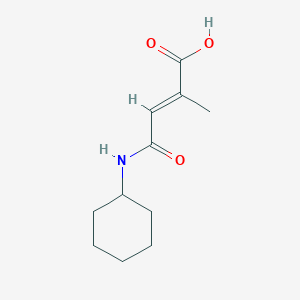
![2-ethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]hexanamide](/img/structure/B455733.png)
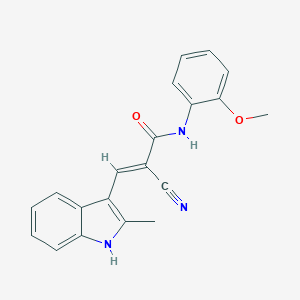
![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)
